molecular formula C8H13ClN2O B2650351 3-[(2S)-Piperidin-2-yl]-1,2-oxazole;hydrochloride CAS No. 2418597-07-4

3-[(2S)-Piperidin-2-yl]-1,2-oxazole;hydrochloride

Cat. No. B2650351
M. Wt: 188.66
InChI Key: GKCYBKVRXDKISF-FJXQXJEOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “3-[(2S)-Piperidin-2-yl]-1,2-oxazole;hydrochloride” is a derivative of piperidine. Piperidines are six-membered heterocyclic compounds containing one nitrogen atom and five carbon atoms . They are important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .


Synthesis Analysis

While specific synthesis methods for this compound are not available, piperidine derivatives are generally synthesized through intra- and intermolecular reactions . These reactions lead to the formation of various piperidine derivatives, including substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on its specific structure and the conditions under which the reactions occur. Piperidines, in general, can undergo a variety of reactions, including hydrogenation, cyclization, cycloaddition, annulation, and amination .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. In general, physical properties could include color, density, hardness, and solubility . Chemical properties could include reactivity with other substances and stability under various conditions.

Scientific Research Applications

Design and Synthesis of Novel Derivatives for Pharmacological Evaluation

A study on the synthesis of novel derivatives involving similar structures highlighted the design and pharmacological evaluation, focusing on antidepressant and antianxiety activities. These compounds showed significant activity in behavioral tests, suggesting potential applications in developing new therapeutic agents (J. Kumar et al., 2017).

Antifungal and Antibacterial Agents

Another study detailed the synthesis of a novel potential antifungal compound, exploring its solubility thermodynamics and partitioning processes in biologically relevant solvents. This research contributes to understanding the physicochemical properties crucial for the development of new antifungal agents (T. Volkova et al., 2020).

Development of CGRP Receptor Inhibitors

Research on the synthesis of potent calcitonin gene-related peptide (CGRP) receptor antagonists involves convergent, stereoselective processes, demonstrating the compound's potential as a therapeutic agent in treating conditions like migraines (Reginald O. Cann et al., 2012).

Synthesis and Antipsychotic Evaluation

A study on the synthesis and evaluation of heterocyclic carboxamides as potential antipsychotic agents presents a clear example of how structural analogs can be developed and assessed for their therapeutic efficacy, offering a pathway for the research and development of new antipsychotic medications (M. H. Norman et al., 1996).

Future Directions

The future directions for research on this compound could include exploring its potential uses in pharmaceuticals, given the importance of piperidine derivatives in drug design . Additionally, research could focus on developing more efficient synthesis methods for this and similar compounds.

properties

IUPAC Name

3-[(2S)-piperidin-2-yl]-1,2-oxazole;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O.ClH/c1-2-5-9-7(3-1)8-4-6-11-10-8;/h4,6-7,9H,1-3,5H2;1H/t7-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKCYBKVRXDKISF-FJXQXJEOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(C1)C2=NOC=C2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN[C@@H](C1)C2=NOC=C2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(2S)-Piperidin-2-yl]-1,2-oxazole;hydrochloride

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